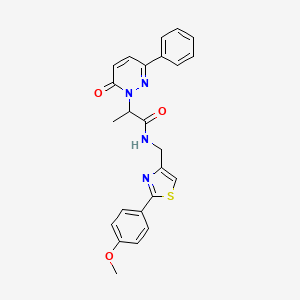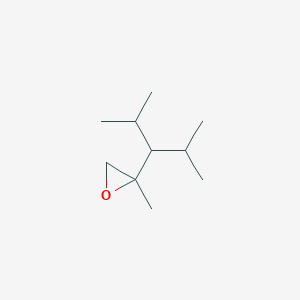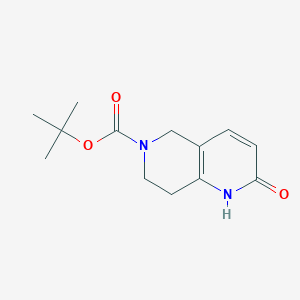![molecular formula C21H13Cl2F3N2O2 B2928913 5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole CAS No. 1935723-17-3](/img/structure/B2928913.png)
5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a trifluoromethoxyphenyl group, a furyl group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl and trifluoromethoxyphenyl groups are aromatic rings, which contribute to the compound’s stability and reactivity. The furyl group is a heterocyclic ring containing oxygen, and the imidazole ring is a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the chlorophenyl and trifluoromethoxyphenyl groups could potentially make the compound relatively nonpolar and lipophilic .Applications De Recherche Scientifique
Antiviral Research
This compound has potential applications in the field of antiviral research. Its structural complexity allows for interactions with viral proteins, possibly inhibiting their function. For instance, similar structures have been studied for their antiviral activity against a range of viruses, suggesting that this compound could be a candidate for developing new antiviral drugs .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound could be used in computational simulations to understand its binding affinities, which is crucial in the design of new therapeutic agents. Studies on related molecules have utilized molecular docking to predict activity spectra and identify potential therapeutic applications .
Antifungal and Antitubercular Agents
Compounds with similar structures have been synthesized and tested for their in vitro antifungal activity. This suggests that 5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole could also be explored as a potential antifungal and antitubercular agent, contributing to the treatment of fungal infections and tuberculosis .
Density Functional Theory (DFT) Studies
DFT studies are essential for understanding the electronic structure and properties of molecules. This compound could be used in DFT studies to estimate quantum chemical parameters, which are important for predicting the reactivity and stability of potential pharmaceuticals .
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl]-5-methyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O2/c1-11-19(12-2-5-14(22)6-3-12)28-20(27-11)17-9-8-16(29-17)13-4-7-15(23)18(10-13)30-21(24,25)26/h2-10H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGXIFYYNGHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)OC(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2928833.png)


![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928841.png)
![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)
![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

